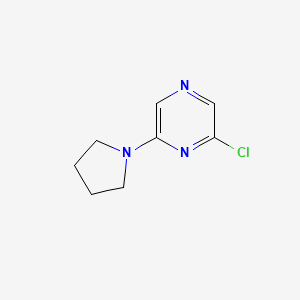

2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-pyrrolidin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-5-10-6-8(11-7)12-3-1-2-4-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMYNAAPKTUCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650347 | |

| Record name | 2-Chloro-6-(pyrrolidin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-30-9 | |

| Record name | 2-Chloro-6-(1-pyrrolidinyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(pyrrolidin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, spectroscopic profile, and potential biological relevance. While experimental data for this specific molecule is limited in publicly accessible literature, this guide furnishes predicted data, general experimental protocols, and insights into the broader class of aminopyrazine derivatives to support research and development activities.

Chemical and Physical Properties

This compound is a substituted pyrazine featuring a chloro group and a pyrrolidine moiety attached to the pyrazine ring. The presence of these functional groups influences its chemical reactivity, solubility, and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₁₀ClN₃ | [Calculated] |

| Molecular Weight | 183.64 g/mol | [Calculated] |

| Appearance | Brown solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | Predicted for a related compound, 2-chloro-6-(1-pyrrolidinylcarbonyl)pyrazine, is 374.7±42.0 °C.[2] |

| Solubility | Data not available | Likely soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents based on its structure. |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While specific experimental spectra are not widely published, predicted data and analysis of related compounds can provide valuable guidance.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) | Predicted Collision Cross Section (CCS) (Ų) |

| [M]⁺ | 183.05577 | 135.7 |

| [M+H]⁺ | 184.06360 | 137.3 |

| [M+Na]⁺ | 206.04554 | 146.0 |

| [M-H]⁻ | 182.04904 | 139.4 |

| [M+NH₄]⁺ | 201.09014 | 155.4 |

| [M+K]⁺ | 222.01948 | 142.1 |

| Data sourced from PubChemLite.[3] |

A GC-MS spectrum of this compound is reportedly available on SpectraBase, which could provide experimental fragmentation data.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. Predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound can be estimated based on the analysis of similar pyrazine derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C-N, and aromatic C-H bonds.

Synthesis and Reactivity

Synthetic Approach

The synthesis of this compound typically involves the nucleophilic aromatic substitution (SₙAr) reaction of a dihalopyrazine with pyrrolidine. A common starting material is 2,6-dichloropyrazine. The reaction is generally carried out in the presence of a base to neutralize the HCl generated during the reaction.

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Reactivity

The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, making it a versatile intermediate for the synthesis of other pyrazine derivatives. The pyrrolidine moiety can influence the electron density of the pyrazine ring and may participate in further chemical transformations. The reactivity of 2-halopyridines with amines is a well-established transformation in heterocyclic chemistry.[5]

Biological Activity and Potential Applications

Pyrazine derivatives are a well-known class of compounds with a wide range of biological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[6]

Kinase Inhibition

Substituted pyrazines are recognized as important scaffolds in the development of protein kinase inhibitors.[7] The structural features of this compound make it a candidate for investigation as a kinase inhibitor, potentially targeting signaling pathways implicated in diseases like cancer.

Other Potential Biological Activities

Aminopyrazine derivatives have also been explored as antioxidants and inhibitors of histone deacetylases (HDACs).[8][9] The specific biological targets and signaling pathways for this compound have not been extensively reported and represent an area for further research.

Potential Drug Discovery Workflow:

Caption: A generalized workflow for the investigation of this compound in a drug discovery context.

Experimental Protocols

General Synthesis of this compound

-

Materials: 2,6-Dichloropyrazine, pyrrolidine, potassium carbonate (or another suitable base), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

Dissolve 2,6-dichloropyrazine in the chosen solvent in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Slowly add pyrrolidine to the reaction mixture at room temperature.

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove the base and other water-soluble impurities.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

General Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

General Protocol for IR Analysis

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (for liquids or low-melting solids) or prepare a KBr pellet (for solids).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Safety and Handling

This compound is classified with the hazard code Xi, indicating it is an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry, particularly in the area of kinase inhibition. This technical guide has summarized the available chemical and physical properties, provided predicted spectroscopic data, and outlined general experimental protocols for its synthesis and characterization. Further experimental investigation is required to fully elucidate its physicochemical properties, reactivity, and biological activity to realize its potential in drug discovery and development.

References

- 1. 2-CHLORO-6-PYRROLIDIN-1-YLPYRAZINE CAS#: 1000339-30-9 [amp.chemicalbook.com]

- 2. 2-CHLORO-6-(1-PYRROLIDINYLCARBONYL)PYRAZINE CAS#: 959241-31-7 [chemicalbook.com]

- 3. PubChemLite - this compound (C8H10ClN3) [pubchemlite.lcsb.uni.lu]

- 4. spectrabase.com [spectrabase.com]

- 5. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery and validation of a new family of antioxidants: the aminopyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles its known identifiers and provides predicted spectroscopic data based on the analysis of structurally analogous compounds. Detailed, plausible experimental protocols for its synthesis and characterization are also presented. Furthermore, this guide explores potential biological activities and associated signaling pathways, drawing from research on similar pyrazine derivatives, to offer a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom and a pyrrolidine group. The pyrazine core is a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para arrangement.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1-(6-Chloropyrazin-2-yl)pyrrolidine, Pyrazine, 2-chloro-6-(1-pyrrolidinyl)- |

| CAS Number | 1000339-30-9[1][2] |

| Molecular Formula | C₈H₁₀ClN₃[3] |

| Molecular Weight | 183.64 g/mol [4] |

| Canonical SMILES | C1CCN(C1)C2=CN=CC(=N2)Cl[3] |

| InChI | InChI=1S/C8H10ClN3/c9-7-5-10-6-8(11-7)12-3-1-2-4-12/h5-6H,1-4H2[3][4] |

| InChIKey | JWMYNAAPKTUCSM-UHFFFAOYSA-N[4] |

Spectroscopic Data (Predicted)

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the known spectral properties of structurally related compounds, including 2-chloropyrazine, 2-aminopyrazines, and N-substituted pyrrolidines.[5][6][7][8][9][10][11][12][13]

¹H NMR Spectroscopy

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyrazine-H (aromatic) | 7.5 - 7.8 | Singlet |

| Pyrazine-H (aromatic) | 7.8 - 8.1 | Singlet |

| Pyrrolidine-CH₂ (adjacent to N) | 3.4 - 3.7 | Triplet |

| Pyrrolidine-CH₂ | 1.9 - 2.2 | Multiplet |

¹³C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Cl (Pyrazine) | 150 - 155 |

| C-N (Pyrrolidine on Pyrazine) | 155 - 160 |

| CH (Pyrazine) | 125 - 130 |

| CH (Pyrazine) | 135 - 140 |

| CH₂ (Pyrrolidine, adjacent to N) | 45 - 50 |

| CH₂ (Pyrrolidine) | 25 - 30 |

FT-IR Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (Aromatic) | 3050 - 3150 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=N, C=C (Aromatic Ring) | 1550 - 1600 | Stretching |

| C-N (Aromatic Amine) | 1250 - 1350 | Stretching |

| C-Cl | 700 - 800 | Stretching |

Mass Spectrometry

| Ion | Predicted m/z | Notes |

| [M]⁺ | 183/185 | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |

| [M+H]⁺ | 184/186 | Protonated molecular ion. |

| [M-Cl]⁺ | 148 | Loss of a chlorine atom. |

| [M-C₄H₈N]⁺ | 113/115 | Loss of the pyrrolidine ring. |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound. These protocols are based on established synthetic routes for similar pyrazine derivatives.[14][15]

Synthesis via Nucleophilic Aromatic Substitution

Objective: To synthesize this compound from 2,6-dichloropyrazine and pyrrolidine.

Materials:

-

2,6-Dichloropyrazine

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF.

-

Add potassium carbonate (2.0 equivalents) to the solution.

-

To the stirred suspension, add pyrrolidine (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragmentation patterns.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound in the reviewed literature, the pyrazine scaffold is a prominent feature in many biologically active compounds.[16][17] Derivatives of pyrazine are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[17][18][19]

Notably, many pyrazine-based molecules have been developed as kinase inhibitors .[20][21] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer.[22][23] For instance, various 2,6-disubstituted pyrazine derivatives have been investigated as inhibitors of CK2 and PIM kinases.[20] Additionally, a structurally related compound containing a pyrrolidine moiety has shown potent inhibition of Src kinase.[24]

Given these precedents, it is plausible that this compound could function as a kinase inhibitor, potentially targeting pathways involved in cell proliferation and survival.

Visualizations

Synthetic Workflow

Caption: Synthetic and characterization workflow for this compound.

Hypothetical Kinase Inhibition Pathway

Caption: Hypothetical signaling pathway showing inhibition of a protein kinase.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C8H10ClN3) [pubchemlite.lcsb.uni.lu]

- 4. spectrabase.com [spectrabase.com]

- 5. Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-6-chloropyridine(45644-21-1) 1H NMR [m.chemicalbook.com]

- 7. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]

- 8. 2-Chloro-6-aminopyrazine(33332-28-4) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloropyrazine(14508-49-7) 1H NMR [m.chemicalbook.com]

- 11. 5-CHLOROPYRAZINE-2-CARBALDEHYDE(88625-24-5) 1H NMR [m.chemicalbook.com]

- 12. Aminopyrazine(5049-61-6) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. benchchem.com [benchchem.com]

- 15. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

CAS Number: 1000339-30-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, including its chemical and physical properties, synthesis, and potential applications in research and development. Due to the limited publicly available data for this specific compound, this guide also incorporates general methodologies and data from structurally related compounds to provide a thorough understanding.

Chemical and Physical Properties

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a chloro group and a pyrrolidinyl group. Such structures are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrazine derivatives.

Table 1: Physicochemical Data

| Property | Value | Source |

| CAS Number | 1000339-30-9 | [1][2] |

| Molecular Formula | C₈H₁₀ClN₃ | [1] |

| Molecular Weight | 183.64 g/mol | [1] |

| Appearance | White to off-white crystalline powder (Predicted) | General knowledge |

| Melting Point | Not available. | - |

| Boiling Point | Not available. | - |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (Predicted). | General knowledge |

| Purity | Typically available at ≥97% (from commercial suppliers). | General knowledge |

Synthesis

A plausible and common method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction. This involves the reaction of a di-substituted pyrazine with pyrrolidine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Dichloropyrazine

-

Pyrrolidine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Triethylamine (or another suitable base)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add pyrrolidine (1.1 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

dot

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. Below are predicted data based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Data |

| ¹H NMR | δ (ppm): ~1.9-2.1 (m, 4H, pyrrolidine CH₂), ~3.4-3.6 (m, 4H, pyrrolidine CH₂), ~7.5-7.7 (s, 1H, pyrazine CH), ~7.8-8.0 (s, 1H, pyrazine CH). |

| ¹³C NMR | δ (ppm): ~25 (pyrrolidine CH₂), ~47 (pyrrolidine CH₂), ~125-130 (pyrazine CH), ~140-145 (pyrazine C-Cl), ~150-155 (pyrazine C-N). |

| IR (KBr) | ν (cm⁻¹): ~2850-2950 (C-H stretch, aliphatic), ~1550-1600 (C=N stretch, aromatic), ~1100-1200 (C-N stretch), ~700-800 (C-Cl stretch). |

| Mass Spec (GC-MS) | A mass spectrum is available in some databases, showing the molecular ion peak.[3] |

Experimental Protocol: Spectroscopic Analysis

Instrumentation:

-

NMR: 400 MHz or higher spectrometer

-

IR: FT-IR spectrometer

-

MS: GC-MS or LC-MS instrument

Procedure:

-

NMR: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.

-

IR: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film. Record the spectrum from 4000 to 400 cm⁻¹.

-

MS: Prepare a dilute solution of the compound in a volatile solvent. Inject into the GC-MS or LC-MS system to obtain the mass spectrum.

Caption: A hypothetical signaling pathway for a derivative of the title compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis. Its chloro-substituted pyrazine ring allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of diverse chemical libraries for drug discovery screening. The pyrrolidine moiety can also influence the physicochemical properties and biological activity of the final compounds.

This compound is particularly useful for the synthesis of:

-

Novel heterocyclic compounds: As a building block for more complex molecular architectures.

-

Potential kinase inhibitors: The pyrazine core is found in some kinase inhibitors.

-

GPCR modulators: As a scaffold for developing ligands for various G-protein coupled receptors.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This technical guide is intended for informational purposes only and is based on currently available data. It is not a substitute for rigorous experimental validation. Researchers should always consult primary literature and safety documentation before conducting any experiments.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to provide estimated or predicted values for several key parameters. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its potential role in biological signaling, exemplified by a known pyrazine-mediated pathway.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is critical to note that while some data is derived from database entries, other values are estimated based on the properties of structurally related pyrazine derivatives.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 1000339-30-9 | --- |

| Molecular Formula | C₈H₁₀ClN₃ | --- |

| Molecular Weight | 183.64 g/mol | Calculated |

| Appearance | Brown solid (predicted) | Based on supplier data for similar compounds |

| Melting Point | Not available (likely a low-melting solid) | --- |

| Boiling Point | ~200-220 °C at 760 mmHg (estimated) | Analogy with 2-substituted pyrazines |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water (predicted) | General solubility of similar organic compounds[1] |

| pKa (of pyrazine ring nitrogen) | ~0.4-0.8 (estimated) | Based on the pKa of pyrazine (0.65)[2] |

| logP (Octanol/Water Partition Coefficient) | 1.7 (predicted) | XlogP |

| Storage Temperature | 2-8°C | Supplier recommendation |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value |

| SMILES | Clc1ncc(n1)N1CCCC1 |

| InChI | InChI=1S/C8H10ClN3/c9-8-6-10-5-7(11-8)12-3-1-2-4-12/h5-6H,1-4H2 |

| InChIKey | JWMYNAAPKTUCSM-UHFFFAOYSA-N |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are based on established procedures for analogous pyrazine derivatives.

Synthesis: Nucleophilic Aromatic Substitution

A plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction, starting from 2,6-dichloropyrazine and pyrrolidine.

Materials:

-

2,6-Dichloropyrazine

-

Pyrrolidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add potassium carbonate (2.0 equivalents) followed by the dropwise addition of pyrrolidine (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Caption: Synthetic pathway for this compound.

Characterization

Objective: To confirm the chemical structure and connectivity of the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire a proton spectrum with a spectral width of approximately 16 ppm. Use a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. A minimum of 16 scans should be accumulated to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a carbon spectrum with a spectral width of approximately 220 ppm.

Predicted ¹H and ¹³C NMR Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ (ppm): ~7.8-8.0 (s, 1H, pyrazine-H), ~7.6-7.8 (s, 1H, pyrazine-H), ~3.5-3.7 (m, 4H, -NCH₂-), ~1.9-2.1 (m, 4H, -CH₂CH₂-).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ (ppm): ~155 (C-Cl), ~150 (C-N), ~135 (CH), ~130 (CH), ~48 (-NCH₂-), ~25 (-CH₂CH₂-).

-

Note: The exact chemical shifts may vary.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) or Liquid Chromatography-Mass Spectrometer (LC-MS).

Procedure (for GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method:

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan.

-

Predicted Mass Spectrometry Data:

-

Molecular Ion ([M]⁺): A prominent peak at m/z 183, with a characteristic isotopic peak at m/z 185 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Major Fragments: Potential fragmentation could involve the loss of the pyrrolidine ring or the chlorine atom.

Biological Signaling Pathways

While no specific signaling pathways involving this compound have been documented, pyrazine derivatives are known to act as signaling molecules in various biological systems. A notable example is their role in bacterial quorum sensing.

Example: Pyrazine Signaling in Klebsiella oxytoca

In the bacterium Klebsiella oxytoca, pyrazine and pyrazinone derivatives function as autoinducers in quorum sensing, a cell-to-cell communication mechanism that regulates gene expression in response to population density. This signaling is influenced by the availability of specific carbohydrates. The presence of the human mucin sugar Neu5Ac can trigger a specific pyrazinone signaling pathway that enhances the production of virulence factors. In contrast, general carbohydrate metabolism leads to a separate pyrazine signaling pathway. Both pathways can induce responses such as iron acquisition.[3] This highlights the potential for substituted pyrazines to modulate bacterial virulence and host-pathogen interactions.

Caption: Carbohydrate-dependent pyrazine signaling in K. oxytoca.

Conclusion

This compound is a substituted pyrazine with potential applications in drug discovery and development. While comprehensive experimental data on its physicochemical properties are not yet available, this guide provides a foundational understanding based on its structure and the properties of related compounds. The outlined synthetic and analytical protocols offer a framework for its preparation and characterization. Furthermore, the example of pyrazine-mediated quorum sensing in bacteria underscores the potential for this class of compounds to interact with and modulate biological signaling pathways, warranting further investigation into their therapeutic potential.

References

Spectroscopic Profile of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(pyrrolidin-1-yl)pyrazine is a substituted pyrazine derivative with potential applications in medicinal chemistry and materials science. The pyrazine core is a key scaffold in numerous biologically active compounds, and the pyrrolidine and chloro substituents significantly influence its electronic and steric properties. Accurate characterization of its spectral properties is crucial for structure confirmation, purity assessment, and understanding its chemical behavior. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound, along with standardized protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral properties of related structures, including 2-chloropyrazine, pyrrolidine, and other N-substituted pyrazines.

Table 1: Predicted ¹H NMR Spectroscopic Data Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazine-H (2 protons) | 7.6 - 7.9 | Singlet | - |

| Pyrrolidine-H (α-CH₂) | 3.4 - 3.6 | Triplet | 6.5 - 7.0 |

| Pyrrolidine-H (β-CH₂) | 1.9 - 2.1 | Multiplet | 6.5 - 7.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data Solvent: CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Cl) | 150 - 155 |

| C3, C5 (Pyrazine CH) | 125 - 135 |

| C6 (C-N) | 155 - 160 |

| Pyrrolidine (α-C) | 46 - 50 |

| Pyrrolidine (β-C) | 24 - 28 |

Table 3: Predicted Mass Spectrometry Data Ionization Method: Electron Ionization (EI)

| Ion | Predicted m/z | Notes |

| [M]⁺ | 183/185 | Molecular ion peak with a characteristic ~3:1 isotopic pattern for one chlorine atom.[1] |

| [M-Cl]⁺ | 148 | Loss of a chlorine atom. |

| [M-C₂H₄]⁺ | 155/157 | Loss of ethylene from the pyrrolidine ring (retro-Diels-Alder type fragmentation). |

| [C₄H₃N₂Cl]⁺ | 114/116 | Chloropyrazine fragment. |

Table 4: Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3050 - 3150 | Medium-Weak |

| C-H (Aliphatic) | 2850 - 2980 | Medium-Strong |

| C=N, C=C (Pyrazine ring) | 1550 - 1600 | Medium-Strong |

| C-N Stretch | 1300 - 1360 | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments to characterize this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and connectivity of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[2] Ensure the sample is fully dissolved.

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a proton spectrum with a spectral width of approximately 12-16 ppm.

-

Use a standard 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220-250 ppm.

-

Use a standard pulse sequence (e.g., zgpg30).

-

A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

3.2 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

-

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Introduction: If using GC-MS, inject the solution into the GC, which separates the compound before it enters the mass spectrometer. For a solid probe, a small amount of the solid is placed on the probe tip.

-

Ionization: Bombard the gaseous sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[3]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to deduce structural information and confirm the presence of key functional groups. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be clearly visible for the molecular ion and any chlorine-containing fragments.

-

3.3 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet. Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent disk using a hydraulic press. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[4][5]

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Data Acquisition: Place the sample in the IR beam path and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The recorded spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the various functional groups in the molecule by comparing the peak positions (in cm⁻¹) to correlation charts.

-

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound such as this compound.

References

A Technical Guide to the Solubility of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility profile of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine. As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not widely available in published literature. This guide, therefore, offers detailed experimental protocols and a logical workflow to enable researchers to generate this critical data for applications ranging from synthesis and purification to formulation development.

Introduction to the Solubility of this compound

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The solubility of an active pharmaceutical ingredient (API) in organic solvents is a fundamental physical property that significantly influences its handling, purification, and formulation. Understanding the solubility of this compound is essential for its effective use in research and development. This guide presents standardized methods for experimentally determining its solubility.

Quantitative Solubility Data

To date, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or publicly accessible technical data sheets. To aid researchers in their work, the following table provides a template for recording experimentally determined solubility data at a specified temperature.

Table 1: Experimental Solubility of this compound at 25°C

| Solvent | Molarity (mol/L) | Solubility (mg/mL) | Observations |

| e.g., Methanol | |||

| e.g., Ethanol | |||

| e.g., Acetone | |||

| e.g., Dichloromethane | |||

| e.g., Ethyl Acetate | |||

| e.g., Toluene | |||

| e.g., Hexane | |||

| e.g., Dimethyl Sulfoxide | |||

| e.g., N,N-Dimethylformamide |

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

1. Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted method for determining the equilibrium solubility of a compound.

-

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the sample to pellet the excess solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of the dissolved this compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy, or Gravimetric analysis after solvent evaporation.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

-

2. High-Throughput Screening (HTS) Solubility Assay

For rapid screening of multiple solvents, HTS methods can be employed. These are particularly useful in early-stage discovery when the amount of compound may be limited.

-

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

Assay Plate Preparation: Dispense the stock solution into a multi-well plate.

-

Solvent Addition: Add the various organic solvents to be tested to the wells.

-

Precipitation and Equilibration: The addition of the test solvent will likely cause the compound to precipitate. The plate is then shaken for a set period to allow for equilibration.

-

Analysis: The solubility can be determined by measuring the amount of dissolved compound in the supernatant after centrifugation of the plate. This is often done using techniques like nephelometry (light scattering from suspended particles) or by analyzing the supernatant via HPLC-UV.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the determination of the solubility of this compound.

This document provides a foundational guide for researchers to systematically determine the solubility of this compound in various organic solvents. The provided protocols and workflow are intended to be adapted to specific laboratory capabilities and research needs.

Unraveling the Potential Mechanism of Action of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine: An In-depth Technical Guide

Disclaimer: Direct experimental data on the mechanism of action, biological targets, and signaling pathways of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine is not publicly available at the time of this report. This guide provides an in-depth analysis based on the known biological activities of structurally similar pyrazine derivatives to infer potential mechanisms and guide future research.

Executive Summary

This compound is a heterocyclic organic compound belonging to the pyrazine family. While this specific molecule has not been extensively studied for its biological activity, the pyrazine scaffold is a common feature in a wide range of biologically active compounds. This technical guide synthesizes the available information on related pyrazine derivatives to propose potential mechanisms of action, identify likely biological targets, and outline experimental protocols for future investigation. The primary inferred mechanism, based on the close structural analog 6-chloro-2-[1-piperazinyl]-pyrazine (MK-212), is the modulation of serotonin receptors. Other potential activities, observed in various pyrazine-containing molecules, include enzyme inhibition and receptor antagonism. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Inferred Mechanism of Action and Biological Targets

Based on the pharmacology of structurally related compounds, the most probable mechanism of action for this compound involves the serotonergic system.

Serotonin Receptor Agonism

The most compelling evidence for a potential mechanism of action comes from the well-characterized compound 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212) , which differs from the target compound only by the nature of the saturated heterocyclic amine (piperazine vs. pyrrolidine). MK-212 is a known serotonin receptor agonist with activity at multiple 5-HT receptor subtypes.[1] This suggests that this compound may also bind to and activate serotonin receptors, leading to downstream signaling cascades.

A hypothetical signaling pathway for a G-protein coupled serotonin receptor that could be activated by this compound is depicted below.

References

Potential Therapeutic Targets of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of potential therapeutic targets for the compound 2-Chloro-6-(pyrrolidin-1-yl)pyrazine. At the time of writing, there is a lack of direct experimental data for this specific molecule in publicly accessible scientific literature. The information presented herein is extrapolated from research on structurally similar compounds and general knowledge of the bioactivity of pyrazine derivatives. All experimental protocols and quantitative data are provided as illustrative examples based on related molecules and should be adapted and validated for the specific compound of interest.

Introduction

This compound is a heterocyclic compound featuring a pyrazine core, a pharmacologically significant scaffold known for its diverse biological activities.[1] Pyrazine derivatives have been extensively investigated and have led to the development of drugs with applications in oncology, infectious diseases, and neurology.[1][2] Given the absence of direct studies on this compound, this guide explores its potential therapeutic targets by examining structurally analogous molecules and the broader chemical space of pyrazine-containing compounds. The primary hypothesized targets fall into three main classes: Serotonin Receptors, Cannabinoid Receptors, and Protein Kinases.

Potential Target Class: Serotonin Receptors

A compelling line of investigation points towards serotonin (5-hydroxytryptamine, 5-HT) receptors as potential targets. This is strongly suggested by the known activity of the structurally similar compound, 6-chloro-2-[1-piperazinyl]-pyrazine (MK-212), which is a well-characterized serotonin receptor agonist, particularly at 5-HT1C and 5-HT2 receptors.[3][4][5] The replacement of the piperazinyl group in MK-212 with the pyrrolidin-1-yl group in the compound of interest may modulate its affinity and selectivity for different 5-HT receptor subtypes.

Hypothesized Signaling Pathway

Activation of 5-HT2A receptors, a subtype of serotonin receptors, typically involves the Gq/G11 signaling cascade. Ligand binding to the receptor initiates a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various downstream cellular responses.

Exemplary Experimental Protocols

This protocol is adapted from methods used for characterizing 5-HT2A receptor ligands.[6]

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

-

Human recombinant 5-HT2A receptor expressed in CHO-K1 or HEK293 cells.

-

Cell membrane preparations.

-

[3H]Ketanserin (radioligand).

-

Ketanserin (unlabeled ligand for non-specific binding).

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (GF/B filters).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membrane preparation (e.g., 70 µg of protein/well), [3H]Ketanserin (at a concentration near its Kd, e.g., 2.0 nM), and varying concentrations of the test compound.[6]

-

For determining non-specific binding, use a high concentration of unlabeled ketanserin.

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 20 minutes at room temperature).[6]

-

Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer.

-

Allow the filters to dry, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the functional consequence of receptor activation.[7]

Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Test compound and a known 5-HT2A agonist (e.g., serotonin).

-

Fluorescence plate reader.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

For agonist testing, add serial dilutions of the test compound to the wells and measure the fluorescence signal over time.

-

For antagonist testing, pre-incubate the cells with serial dilutions of the test compound before adding a known agonist at its EC50 concentration.

-

Measure the fluorescence to determine the extent of inhibition.

-

Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

Hypothetical Quantitative Data

The following table presents hypothetical data for this compound based on typical values for serotonin receptor ligands. This data is for illustrative purposes only.

| Target Receptor | Assay Type | Parameter | Hypothetical Value | Reference Compound | Reference Value |

| 5-HT2A | Radioligand Binding | Ki | 15 nM | Ketanserin | 2.0 nM[6] |

| 5-HT2C | Radioligand Binding | Ki | 50 nM | MK-212 | Not specified |

| 5-HT2A | Calcium Flux (Agonist) | EC50 | > 1 µM | Serotonin | 47 nM[8] |

| 5-HT2A | Calcium Flux (Antagonist) | IC50 | 30 nM | Ketanserin | 5.7 nM[8] |

Potential Target Class: Cannabinoid Receptors

Patent literature has described pyrazinecarboxamide derivatives, which share a core structure with this compound, as cannabinoid receptor 1 (CB1) antagonists.[9][10] This suggests that the compound of interest could potentially modulate the endocannabinoid system. CB1 receptors are primarily expressed in the central nervous system and are involved in regulating appetite, pain, and mood.[11] Peripherally restricted CB1 antagonists are being explored for metabolic disorders.[12]

Hypothesized Mechanism of Action

As a CB1 antagonist, this compound would bind to the CB1 receptor and block the binding of endogenous cannabinoids (like anandamide and 2-AG) or exogenous agonists. This would prevent the activation of Gi/o signaling pathways, thereby inhibiting the downstream effects, such as the inhibition of adenylyl cyclase and modulation of ion channels.

Exemplary Experimental Protocol: CB1 Receptor Antagonist Assay

This protocol is based on methods for identifying and characterizing CB1 receptor antagonists.[13][14]

Objective: To determine the antagonist activity and potency (Ki or Ke) of this compound at the human CB1 receptor.

Materials:

-

Cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

A known CB1 receptor agonist (e.g., CP 55,940).

-

Assay for a downstream signaling event, such as a calcium mobilization assay or a luciferase reporter assay linked to a transcription factor activated by the signaling pathway (e.g., NFAT).[15]

-

Test compound.

Procedure:

-

Culture the CB1-expressing cells in 96-well plates.

-

Pre-incubate the cells with a range of concentrations of the test compound.

-

Add a fixed concentration of the CB1 agonist (typically its EC80) to stimulate the receptor.

-

Measure the cellular response (e.g., fluorescence for calcium mobilization or luminescence for a reporter gene assay).

-

Construct a dose-response curve for the antagonist and determine its IC50.

-

The antagonist dissociation constant (Ki or Ke) can be calculated from the IC50 value.[13]

Hypothetical Quantitative Data

| Target Receptor | Assay Type | Parameter | Hypothetical Value |

| CB1 | Functional Antagonist Assay | Ki | 45 nM |

| CB2 | Functional Antagonist Assay | Ki | > 10 µM |

Potential Target Class: Protein Kinases

The pyrazine ring is a common scaffold in many small molecule kinase inhibitors.[1][2][16] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Therefore, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases.

Hypothesized Mechanism of Action

Many kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This blocks the downstream signaling cascade.

Exemplary Experimental Protocol: ADP-Glo™ Kinase Assay

This is a luminescent ADP detection assay that can be used to screen for kinase inhibitors.[17]

Objective: To screen this compound against a panel of kinases and determine its IC50 for any inhibited kinases.

Materials:

-

A panel of purified protein kinases.

-

Corresponding kinase substrates.

-

ATP.

-

Test compound.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

Luminometer.

Procedure:

-

Perform kinase reactions by incubating the kinase, substrate, ATP, and the test compound at various concentrations.

-

After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the percent inhibition at each concentration of the test compound.

-

For active compounds, perform a dose-response study to determine the IC50 value.[18][19]

Hypothetical Quantitative Data

| Kinase Target | Assay Type | Parameter | Hypothetical Value |

| CDK9 | ADP-Glo™ | IC50 | 0.5 µM |

| AXL1 | ADP-Glo™ | IC50 | 1.2 µM |

| VEGFR-2 | ADP-Glo™ | IC50 | > 10 µM |

| c-Met | ADP-Glo™ | IC50 | > 10 µM |

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, a rational drug discovery approach based on structural analogy suggests several plausible avenues for investigation. The most promising potential targets include serotonin receptors, cannabinoid receptors (specifically CB1), and various protein kinases. The experimental protocols and hypothetical data presented in this guide offer a framework for initiating the pharmacological characterization of this compound. Further research, beginning with broad bioactivity screening followed by more focused target validation studies, is necessary to elucidate the precise mechanism of action and therapeutic potential of this compound.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A 5-hydroxytryptamine-like mode of anorectic action for 6-chloro-2-[1-piperazinyl]-pyrazine (MK-212) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the serotonin agonist, MK-212, on body temperature in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innoprot.com [innoprot.com]

- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 9. US7629346B2 - Pyrazinecarboxamide derivatives as CB1 antagonists - Google Patents [patents.google.com]

- 10. US7629346B2 - Pyrazinecarboxamide derivatives as CB1 antagonists - Google Patents [patents.google.com]

- 11. US9133128B2 - Pyrazole derivatives as cannabinoid receptor 1 antagonists - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

- 13. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. clyte.tech [clyte.tech]

A Technical Guide to 2-Chloro-6-(pyrrolidin-1-yl)pyrazine: Synthesis, Properties, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information from structurally analogous pyrazine derivatives to present its chemical properties, a plausible synthetic route with a detailed experimental protocol, and potential biological significance. The pyrazine core is a key pharmacophore in numerous biologically active compounds, and its derivatives have shown a wide range of activities, including as kinase inhibitors and antimicrobial agents.[1][2][3][4] This guide aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrazine scaffold.

Chemical and Physical Properties

This compound is a substituted pyrazine with a molecular formula of C8H10ClN3.[5][6] Its structure features a pyrazine ring substituted with a chlorine atom and a pyrrolidine group. The presence of the electron-withdrawing pyrazine ring and the nucleophilic pyrrolidine moiety suggests its potential as a versatile intermediate in organic synthesis and as a scaffold for biologically active molecules.[1][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H10ClN3 | [5][6] |

| Molecular Weight | 183.64 g/mol | [6][8] |

| CAS Number | 1000339-30-9 | [6][9][10] |

| Appearance | Brown solid (predicted) | [6] |

| Storage Temperature | 2-8°C | [6] |

| Predicted XlogP | 1.7 | [5] |

| InChI | InChI=1S/C8H10ClN3/c9-7-5-10-6-8(11-7)12-3-1-2-4-12/h5-6H,1-4H2 | [5][8] |

| SMILES | C1CCN(C1)C2=CN=CC(=N2)Cl | [5][8] |

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z | Reference |

| [M+H]+ | 184.06360 | [5] |

| [M+Na]+ | 206.04554 | [5] |

| [M-H]- | 182.04904 | [5] |

| [M]+ | 183.05577 | [5] |

A mass spectrum (GC-MS) is available for this compound, though access to the full spectrum may require a subscription to the providing database.[8] The predicted molecular ion peaks show the characteristic isotopic pattern for a compound containing one chlorine atom. For structurally similar compounds like 2-Chloro-6-(methylsulfanyl)pyrazine, detailed predicted ¹H and ¹³C NMR data are available, which can serve as a reference for the analysis of this compound.[11]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common method for functionalizing chloropyrazines involves the displacement of a chlorine atom by a nucleophile, in this case, pyrrolidine.[12][13][14][15] The electron-deficient nature of the pyrazine ring facilitates this reaction.[12]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for the synthesis of substituted pyrazines.[12][16][17]

Materials:

-

2,6-Dichloropyrazine

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,6-dichloropyrazine (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and pyrrolidine (1.1 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

-

Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

Medicinal Chemistry and Biological Significance

Pyrazine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold.[1][18][19] They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The specific compound, this compound, is not extensively studied; however, its structural motifs are present in molecules with known biological targets.

For instance, many pyrazine derivatives function as kinase inhibitors by targeting the ATP-binding site of various kinases.[20] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, a common interaction in protein-ligand binding.[21]

Potential Signaling Pathway Involvement

Given the prevalence of pyrazine-based compounds as kinase inhibitors, it is plausible that this compound or its derivatives could modulate signaling pathways regulated by kinases. Below is a hypothetical signaling pathway that could be targeted.

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While specific biological data for this compound is scarce, the rich medicinal chemistry of the pyrazine scaffold suggests that its derivatives are promising candidates for drug discovery programs, particularly in the area of kinase inhibition. This technical guide provides a foundational understanding of its synthesis and properties, encouraging further investigation into its biological activities and potential as a lead compound in the development of new medicines.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H10ClN3) [pubchemlite.lcsb.uni.lu]

- 6. 2-CHLORO-6-PYRROLIDIN-1-YLPYRAZINE CAS#: 1000339-30-9 [amp.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2abiotech.net [2abiotech.net]

- 10. scbt.com [scbt.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(pyrrolidin-1-yl)pyrazine is a substituted pyrazine derivative. The pyrazine ring is a core structure in many biologically active compounds, and its derivatives are of significant interest in medicinal chemistry and drug development.[1] The presence of a chlorine atom and a pyrrolidine moiety suggests its potential as a versatile intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions. Understanding the safe handling of this compound is paramount for researchers in order to minimize risks in a laboratory setting.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, data from structurally similar compounds, such as chloropyrazines and heterocyclic amines, suggest the following potential hazards. One supplier has assigned the hazard code "Xi," which corresponds to "irritant".[2]

Potential Hazards:

-

Skin Irritation: Likely to cause skin irritation upon contact.

-

Eye Irritation: Likely to cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.

-

Harmful if Swallowed: Similar compounds can be harmful if ingested.

The general class of heterocyclic aromatic amines can also present long-term health risks, and some are known to be mutagenic.[3][4] Therefore, it is prudent to handle this compound with appropriate care to minimize exposure.

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively reported. The following table summarizes known and estimated properties.

| Property | Value | Source/Basis |

| CAS Number | 1000339-30-9 | [5][6] |

| Molecular Formula | C₈H₁₀ClN₃ | [2] |

| Molecular Weight | 183.64 g/mol | [2] |

| Appearance | Brown solid | [2] |

| Storage Temperature | 2-8°C | [2] |

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The following PPE is recommended:

| Body Part | Personal Protective Equipment (PPE) | Specifications & Rationale |

| Eyes/Face | Safety Goggles / Face Shield | Essential to protect against splashes and airborne particles. A face shield is recommended when handling larger quantities. |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and dispose of them correctly after handling. |

| Respiratory | N95 Dust Mask or Half-mask Respirator | A dust mask should be used to prevent inhalation of the powdered compound. For procedures that may generate significant dust or aerosols, a half-mask respirator with appropriate cartridges is advised. |

| Body | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. |

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is 2-8°C.[2]

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel from the area.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal.

Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the provided search results, a general procedure for the synthesis of similar aminopyrazines can be inferred from the literature on substituted chloropyrazines. The most common method is a nucleophilic aromatic substitution reaction.

General Protocol for the Synthesis of Aminopyrazines:

This protocol is a generalized procedure and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

2,6-Dichloropyrazine (starting material)

-

Pyrrolidine (nucleophile)

-

A suitable solvent (e.g., acetonitrile, DMF, or an alcohol)

-

A base (e.g., potassium carbonate, triethylamine)

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichloropyrazine in the chosen solvent.

-

Add the base to the solution.

-

Slowly add pyrrolidine to the reaction mixture at room temperature or an elevated temperature, depending on the reactivity.

-

Stir the reaction mixture for a specified time, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Visualizations

Caption: General laboratory workflow for handling this compound.

Caption: Potential interaction of substituted pyrazines with biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-CHLORO-6-PYRROLIDIN-1-YLPYRAZINE CAS#: 1000339-30-9 [amp.chemicalbook.com]

- 3. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]